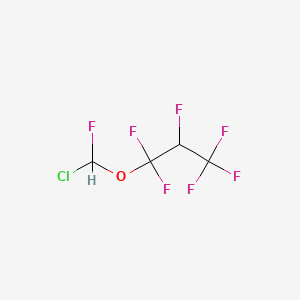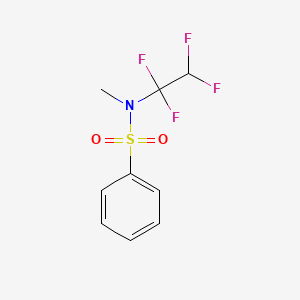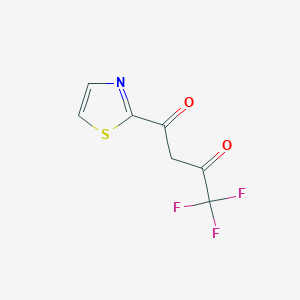
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether
Übersicht
Beschreibung
The compound 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is a fluorinated ether that has been developed as an alternative to ozone-depleting chlorofluorocarbons (CFCs). This compound is part of a class of chemicals that are being studied for their potential to replace harmful CFCs due to their zero ozone depletion potential and low global warming potential .
Synthesis Analysis
A novel vapor-phase catalytic synthetic approach has been developed for the industrial production of 1,1,1,3,3,3-hexafluoroisopropyl methylether (HFE-356mmz), which is closely related to the compound . This process involves the methylation of 1,1,1,3,3,3-hexafluoroisopropanol using metal fluorides as catalysts. Among the metal fluorides tested, MgF2 showed the highest activity. The method is solvent-free, which reduces pollution, and the catalysts are recyclable, making this a more environmentally friendly option for mass production .
Molecular Structure Analysis
While the specific molecular structure analysis of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is not detailed in the provided papers, the related compounds mentioned, such as HFE-356mmz, are fluorinated ethers with similar structural characteristics. These compounds typically consist of a fluorinated carbon chain attached to an ether group, which significantly influences their physical and chemical properties .
Chemical Reactions Analysis
The metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether, a compound similar to the one of interest, has been studied in both rat and human liver microsomes, as well as in rats in vivo. The metabolism involves the cytochrome P450 2E1 enzyme, which converts the compound into inorganic fluoride and formaldehyde in a 2:1 ratio. Additionally, 2,3,3,3-Tetrafluoropropionic acid was identified as a metabolite. The rate of fluoride formation from this compound correlates with the amount of cytochrome P450 2E1 present, and inhibitors of this enzyme can significantly reduce fluoride production .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether are not explicitly discussed in the provided papers. However, the related compound sevoflurane, which is a fluoromethyl ether, has been found to act as a selective fluoride donor in halogen-exchange reactions. This suggests that the compound may also participate in similar chemical reactions due to its fluorinated nature, which can be useful in synthetic chemistry applications .
Wissenschaftliche Forschungsanwendungen
Metabolism and Cytochrome P450 Interaction
1,1,2,3,3,3-Hexafluoropropyl methyl ether has been developed as an alternative to replace ozone-depleting chlorofluorocarbons. Research shows that it is metabolized in rat and human liver microsomes and in rats in vivo to inorganic fluoride and formaldehyde. This metabolism is influenced by cytochrome P450 2E1, suggesting potential applications in understanding metabolic pathways and enzymatic interactions (Köster et al., 1994).
Halogen-Exchange Reactions
1,1,2,3,3,3-Hexafluoropropyl ether has been identified as a selective fluoride donor in halogen-exchange reactions. For example, treatment with a polychlorinated substrate and sevoflurane in the presence of antimony pentachloride results in monofluorinated products. This demonstrates its utility in chemical synthesis and understanding reaction mechanisms (Rozov et al., 1998).
Catalytic Synthetic Approaches
A novel vapor-phase catalytic synthetic approach has been explored for the industrial production of 1,1,1,3,3,3-hexafluoroisopropyl methylether. Utilizing metal fluorides as catalysts in the methylation of 1,1,1,3,3,3-hexafluoroisopropanol to produce this compound, the process enables a pollution-free, recyclable, and continuous synthetic route. This highlights its importance in sustainable industrial production (Li et al., 2020).
Fluoromethyl Ether Characterization
One- and two-dimensional 19F NMR spectroscopy has been used to elucidate the molecular structure of fluoromethyl 1,1,3,3,3-pentafluoro-2-propenyl ether, a compound related to 1,1,2,3,3,3-hexafluoropropyl ether. This study aids in understanding complex molecular structures and their NMR spectra, which is crucial for chemical analysis and characterization (Cholli et al., 1989).
Solvent Use in Hypervalent Iodine Chemistry
1,1,1,3,3,3-Hexafluoroisopropanol, a relative of 1,1,2,3,3,3-hexafluoropropyl ether, has been introduced as a unique solvent in hypervalent iodine-mediated phenolic oxidations. Its use as a stabilizing solvent for reactive cationic intermediates expands our understanding of solvent effects in organic reactions and synthesis methods (Dohi et al., 2010).
Vapor-Phase Catalytic Methylation for Mass Production
The vapor-phase catalytic methylation of 1,1,1,3,3,3-hexafluoroisopropanol has been explored for the mass production of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether. Using Mg-Al mixed oxides as catalysts, this research provides insights into large-scale synthesis techniques and the reaction mechanisms involved, relevant for industrial chemical production (Li et al., 2021).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381157 | |
| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether | |
CAS RN |
56860-86-7 | |
| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56860-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















